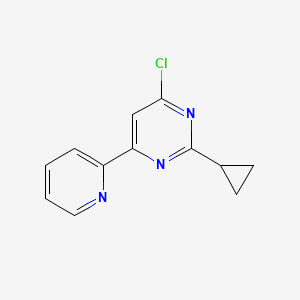

4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine

Descripción

BenchChem offers high-quality 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-chloro-2-cyclopropyl-6-pyridin-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3/c13-11-7-10(9-3-1-2-6-14-9)15-12(16-11)8-4-5-8/h1-3,6-8H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDGGMSRTWGJJRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Executive Summary

In modern medicinal chemistry, the rapid generation of diverse, target-specific libraries relies heavily on highly functionalized heterocyclic building blocks. 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine (CAS: 1159820-29-7) has emerged as a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors, GPCR modulators, and bacterial transporter inhibitors[1].

This technical guide provides an in-depth analysis of this trifunctional building block. By deconstructing its physicochemical properties and detailing field-proven synthetic methodologies, this whitepaper equips researchers with the authoritative grounding necessary to leverage this core in advanced lead optimization campaigns.

Structural Rationale and Physicochemical Properties

The utility of 4-chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine lies in its precisely engineered structural vectors. Each moiety serves a distinct mechanistic purpose in both late-stage functionalization and biological target engagement.

-

C4-Chloro (The Reactive Node): The pyrimidine ring is inherently electron-deficient. This electron deficiency is further amplified by the electron-withdrawing pyridin-2-yl group, making the C4-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling.

-

C2-Cyclopropyl (Metabolic Shield & Lipophilicity Tuner): The cyclopropyl group is a classic bioisostere used to tune physicochemical properties. It provides essential steric bulk to block cytochrome P450 (CYP450) mediated oxidation at the pyrimidine C2-position. Furthermore, it optimally lowers the partition coefficient (LogD) compared to larger aliphatic or phenyl rings, a critical factor for maintaining Gram-negative permeability and favorable oral bioavailability[2].

-

C6-Pyridin-2-yl (Target Engagement Vector): The pyridin-2-yl nitrogen acts as a potent hydrogen-bond acceptor. In kinase inhibitor design, this nitrogen frequently engages in critical bidentate interactions with the hinge region of the ATP-binding pocket.

Fig 1: Structural deconstruction of the pyrimidine core and its functional vectors.

Quantitative Physicochemical Profile

The following table summarizes the foundational physical and chemical properties of the scaffold, combining structural analysis with predictive medicinal chemistry metrics[1][3].

| Property | Value | Source / Methodology |

| Compound Name | 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine | IUPAC Nomenclature |

| CAS Number | 1159820-29-7 | Chemical Databases[1] |

| Molecular Formula | C12H10ClN3 | Structural Calculation |

| Molecular Weight | 231.68 g/mol | Structural Calculation |

| Topological Polar Surface Area (TPSA) | 38.6 Ų | Predicted (Pyrimidine + Pyridine) |

| Hydrogen Bond Donors (HBD) | 0 | Structural Analysis |

| Hydrogen Bond Acceptors (HBA) | 3 | Structural Analysis |

| Rotatable Bonds | 2 | Structural Analysis |

Synthetic Methodologies and Reactivity Profiles

The orthogonal reactivity of the C4-chloro group allows for divergent synthetic pathways. The choice of reaction conditions is dictated by the nucleophilicity of the coupling partner.

Fig 2: Divergent synthetic pathways originating from the C4-chloro reactive node.

Comparative Reactivity Data

To guide experimental design, Table 2 outlines the optimal catalytic systems and expected yields for various transformations utilizing this core.

| Reaction Type | Coupling Partner | Catalyst / Base System | Solvent & Temp | Expected Yield |

| SNAr | Primary Aliphatic Amines | DIPEA (3.0 eq) | NMP, 80–100 °C | 75–95% |

| SNAr | Secondary Aliphatic Amines | K2CO3 (3.0 eq) | DMF, 100–120 °C | 60–85% |

| Buchwald-Hartwig | Anilines (Electron-deficient) | Pd2(dba)3, Xantphos, Cs2CO3 | 1,4-Dioxane, 100 °C | 50–80% |

| Suzuki-Miyaura | Aryl Boronic Acids | Pd(dppf)Cl2, K2CO3 | Dioxane/H2O, 90 °C | 70–90% |

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to not only provide the "how" but the "why." The following protocols are designed as self-validating systems, ensuring that intermediate states can be monitored and troubleshooting can be executed logically.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

This protocol is optimized for the installation of primary or unhindered secondary amines at the C4 position[2].

Reagents:

-

4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine (1.0 eq)

-

Aliphatic Amine (1.2 - 1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

N-Methyl-2-pyrrolidone (NMP) (0.2 M)

Step-by-Step Methodology:

-

Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the pyrimidine core (1.0 eq) in anhydrous NMP.

-

Base Addition: Add DIPEA (3.0 eq) to the solution. Causality: DIPEA acts as a non-nucleophilic proton scavenger. It prevents the generation of HCl, which would otherwise protonate the nucleophilic amine and halt the reaction.

-

Nucleophile Addition: Add the aliphatic amine (1.2 eq) dropwise at room temperature.

-

Thermal Activation: Seal the vial and heat the mixture to 90 °C for 2–4 hours. Causality: While the pyrimidine is activated, the steric bulk of the C2-cyclopropyl group creates a moderate activation energy barrier for the formation of the Meisenheimer complex, necessitating thermal input.

-

In-Process Monitoring: Monitor via LC-MS. Self-Validation: The reaction is complete when the starting material mass (m/z 232 [M+H]+) is fully consumed, replaced by the corresponding product mass.

-

Workup: Cool to room temperature, dilute with water (10 volumes), and extract with Ethyl Acetate (3x). The basic aqueous phase inherently washes away the NMP and DIPEA hydrochloride salts, yielding a highly pure crude organic profile.

Protocol B: Suzuki-Miyaura Cross-Coupling

For carbon-carbon bond formation at the C4 position, SNAr is ineffective, and oxidative addition via Palladium is required.

Reagents:

-

Pyrimidine Core (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(dppf)Cl2 (0.05 eq)

-

Potassium Carbonate (K2CO3) (2.0 eq)

-

1,4-Dioxane / Water (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

-

Reagent Assembly: Charge a Schlenk flask with the pyrimidine core, aryl boronic acid, K2CO3, and Pd(dppf)Cl2.

-

Solvent Addition & Degassing: Add the 1,4-Dioxane/Water mixture. Sparge the solution with Nitrogen gas for 10 minutes. Causality: The biphasic solvent system ensures simultaneous dissolution of the lipophilic pyrimidine and the inorganic base. Degassing is absolutely critical; residual oxygen will rapidly oxidize the Pd(0) active species and promote homocoupling of the boronic acid.

-

Reaction: Heat the mixture to 90 °C under a Nitrogen atmosphere for 12 hours.

-

Validation & Workup: Self-Validation: A successful reaction will maintain a clear, dark-amber color. If the solution turns completely black with a heavy precipitate, the palladium has crashed out (likely due to oxygen ingress). Filter the crude mixture through a pad of Celite to remove palladium black, concentrate the filtrate, and purify via reverse-phase preparative HPLC.

References

- ChemicalBook. "4-Chloro-6-(2-pyridyl)-2-cyclopropylpyrimidine | 1159820-29-7". ChemicalBook Database. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFh56m8Abhu5Z4gx-qnQcLoABJ9nDVGlyUrYuofdqWPqyyhFdnNH6t3LY73ehgTorXNAe2QzRuxcGSkqKt2_yRI3e70n-pmSthq_z9u6o5Aa-PaCt1bFSQUAYCWjHSA-9jh7RQ9yKW2KuH15jjt2k0PYwqXi_or2x-MS2vPqc0PkuQ=]

- PubChemLite. "4-chloro-2-cyclopropylpyrimidine (C7H7ClN2)". Université du Luxembourg. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxOm9Hipkkj0xBjB3SAurpvvNcQ0Pqr_txcXeN_NbHVLVlyaAaVbCQEwvj8e9zXw3UrNc8YNrnF8O-aE-lpuMPTcnjTmBPYmgfT08bbfyrAgvsn_HyWjLKsQP7dP-gyudF5QL5udAB_tBOUSQMtA==]

- Journal of Medicinal Chemistry. "Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity". ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmBnVQMjy3RRdG_drMqG8-MA_e663GcrapygmF2yuccuLBZu7U-TUvdcijogY8W8zJQz1B6IFxa-jX6_qCSJao3vy2YmSQkMZHy1mt8EsuQsMIGdouRh3xh_vM1FKVFtGh4zMbI9N3D3ZgxnBVCEK7]

Sources

4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine molecular weight

Comprehensive Mass Characterization and Molecular Weight Analysis of 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine

Executive Summary

In modern drug discovery, functionalized pyrimidines serve as privileged scaffolds, frequently utilized in the development of targeted kinase inhibitors and receptor modulators. 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine is a highly specific, tri-substituted heterocyclic building block. Accurate determination of its molecular weight and isotopic signature is not merely a theoretical exercise; it is a critical prerequisite for downstream synthetic stoichiometry, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) where the C4-chlorine acts as the primary electrophilic handle.

This whitepaper provides an in-depth analysis of the compound's theoretical mass, its distinct isotopic profile, and a self-validating analytical protocol for empirical mass verification.

Structural Composition and Theoretical Mass Calculations

The molecular formula for 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine is C₁₂H₁₀ClN₃ . The architecture of this molecule dictates its mass and reactivity:

-

Pyrimidine Core (C₄HN₂): The central electron-deficient scaffold.

-

Cyclopropyl Ring (C₃H₅): Positioned at C2, this aliphatic ring increases the molecule's lipophilicity and metabolic stability.

-

Pyridin-2-yl Group (C₅H₄N): Positioned at C6, this moiety frequently acts as a hinge-binding motif in kinase active sites.

-

Chlorine Atom (Cl): Positioned at C4, serving as the reactive leaving group for nucleophilic aromatic substitution (SNAr) or transition-metal catalysis.

To ensure stoichiometric precision, researchers must distinguish between the Average Molecular Weight (used for bulk weighing and yield calculations) and the Exact Monoisotopic Mass (used for high-resolution mass spectrometry).

Table 1: Quantitative Mass Breakdown of C₁₂H₁₀ClN₃

| Element | Atom Count | Monoisotopic Mass (Da) | Average Atomic Mass (Da) | Total Contribution (Average, Da) |

| Carbon (C) | 12 | 12.0000 | 12.011 | 144.132 |

| Hydrogen (H) | 10 | 1.0078 | 1.008 | 10.080 |

| Nitrogen (N) | 3 | 14.0031 | 14.007 | 42.021 |

| Chlorine (Cl) | 1 | 34.9689 | 35.450 | 35.450 |

| Total | 26 | 231.0563 | - | 231.683 |

Note: The exact monoisotopic mass of the neutral compound is 231.0563 Da[1]. For macroscopic synthetic operations, the average molecular weight of 231.68 g/mol is utilized.

Isotopic Signature and Mass Spectrometry (MS) Profiling

When analyzing this compound via Mass Spectrometry, the presence of the chlorine atom introduces a highly diagnostic isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (approx. 75.77% abundance) and ³⁷Cl (approx. 24.23% abundance)[2].

Because the basic lone pairs on the pyridine and pyrimidine nitrogens readily accept protons, Electrospray Ionization in positive mode (ESI+) is the optimal technique[3]. The protonation adds the mass of one hydrogen atom (approx. 1.0073 Da) minus an electron.

Expected HRMS Signals (ESI+):

-

[M+H]⁺ (³⁵Cl Isotope): m/z 232.0636 (Base peak, 100% relative intensity)

-

[M+H]⁺ (³⁷Cl Isotope): m/z 234.0607 (M+2 peak, ~32% relative intensity)

Causality in Data Interpretation: Relying solely on the exact mass of the monoisotopic peak can lead to misidentification if isobaric interferences are present in the sample matrix. The ~3:1 ratio of the M and M+2 peaks acts as an intrinsic, self-validating metric. If a peak is observed at m/z 232.0636 but lacks the corresponding M+2 peak at m/z 234.0607 at one-third the intensity, the signal cannot be attributed to this chlorinated pyrimidine[2].

Experimental Methodology: Self-Validating LC-HRMS Protocol

To empirically verify the molecular weight and purity of synthesized batches, a rigorous Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol must be employed. The following methodology is designed around ISO/IEC 17025:2017 quality control principles to ensure the validity of the analytical results[4].

Step-by-Step Methodology

Step 1: Sample Preparation

-

Accurately weigh 1.0 mg of the synthesized 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine.

-

Dissolve completely in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

-

Causality: Methanol ensures complete solvation of the lipophilic cyclopropyl and aromatic rings while precipitating any residual inorganic salts from previous synthetic steps[5].

-

-

Dilute 10 µL of the stock into 990 µL of a 50:50 Methanol/Water mixture containing 0.1% Formic Acid (10 µg/mL working concentration).

-

Causality: Dilution prevents Orbitrap detector saturation and mitigates ion suppression during the ESI process[3].

-

Step 2: System Suitability Test (SST)

-

Inject a blank sample (50:50 Methanol/Water + 0.1% Formic Acid).

-

Validation: Confirms the absence of background isobaric interferences or column carryover before analyzing the actual sample[4].

-

-

Inject a standard calibration mix (e.g., Pierce ESI Positive Ion Calibration Solution) to ensure the mass accuracy of the instrument is operating within a <2 ppm error margin.

Step 3: Liquid Chromatography (LC) Separation

-

Column: C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5.0 minutes.

-

Causality: The gradient effectively retains the lipophilic pyrimidine, eluting it away from highly polar unreacted starting materials or degradation products[3].

-

Step 4: ESI+ Ionization and HRMS Detection

-

Source Settings: Positive ion mode (ESI+), Capillary voltage 3.5 kV, Desolvation temperature 350°C.

-

Causality: The formic acid in the mobile phase donates protons to the highly basic nitrogen atoms of the compound, generating a robust [M+H]⁺ ion stream[3].

-

-

Analyzer: Orbitrap or Time-of-Flight (TOF) set to a minimum resolution of 70,000 (at m/z 200).

Step 5: Data Analysis

-

Extract the ion chromatogram (EIC) for m/z 232.0636 with a 5 ppm mass tolerance window.

-

Self-Validation: Inspect the mass spectrum at the chromatographic apex to confirm the presence of the M+2 peak (m/z 234.0607) at approximately 33% the intensity of the monoisotopic peak[2].

LC-HRMS workflow for validating the molecular weight and isotopic signature of the target compound.

Synthetic Utility and Stoichiometric Implications

In the context of drug development, 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine is rarely the final Active Pharmaceutical Ingredient (API). Instead, it is subjected to cross-coupling reactions to elaborate the C4 position.

Precision in understanding its molecular weight (231.68 g/mol ) is paramount for calculating equivalents. For instance, in a Suzuki-Miyaura coupling aimed at displacing the chlorine with an arylboronic acid, the palladium catalyst is highly sensitive to stoichiometric imbalances. If a researcher requires 0.50 mmol of the pyrimidine, exactly 115.84 mg must be weighed. Any deviation—or failure to account for the exact mass of potential co-crystallized solvents identified during MS—can lead to an excess of the boronic acid, resulting in unwanted homocoupled biphenyl byproducts that complicate downstream purification.

References

-

SpectraBase: 2-Chloranyl-3,4-dimethyl-imidazo[4,5-f]quinoline - Optional[MS (GC)] (Reference for Exact Mass of C12H10ClN3). Retrieved from [1]

-

Chemistry Student: 22.2 Mass spectrometry | CIE A-Level Chemistry (Chlorine Isotope Patterns). Retrieved from [2]

-

BenchChem: Technical Support Center: Analysis of Chlorinated Compounds by Mass Spectrometry. Retrieved from[3]

-

MDPI: A Standardized Protocol for Assuring the Validity of Proteomics Results from Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved from[4]

-

FDA: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA (Sample Preparation Standards). Retrieved from [5]

Sources

The Strategic Utility of 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine in Advanced Drug Discovery

Executive Summary & Nomenclature

In the landscape of modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on modular, highly functionalized heterocyclic scaffolds. 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine (Molecular Formula: C12H10ClN3 ) represents a premium advanced intermediate, frequently deployed in the synthesis of kinase inhibitors, G-protein-coupled receptor (GPCR) modulators, and complex metal-organic frameworks (MOFs).

This whitepaper provides an in-depth technical analysis of this specific pyrimidine derivative. By dissecting its pharmacophoric elements, detailing its de novo synthesis, and exploring its divergent downstream reactivity—specifically Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed C–H activation—this guide serves as a comprehensive manual for drug development professionals.

Pharmacophore Rationale & Physicochemical Profiling

The architectural brilliance of 4-chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine lies in its deliberate substitution pattern. Each moiety is engineered for both synthetic versatility and biological efficacy:

-

The Pyrimidine Core: An electron-deficient heteroaromatic system that serves as a robust structural hub. Its electron deficiency accelerates nucleophilic attack at the C4 position.

-

C2 - Cyclopropyl Group: The incorporation of a cyclopropyl ring is a deliberate bioisosteric strategy. It restricts conformational flexibility and provides superior metabolic stability against Cytochrome P450 (CYP450)-mediated oxidation compared to linear alkyl chains, while maintaining an optimal lipophilic profile[1].

-

C6 - Pyridin-2-yl Group: Biologically, this moiety acts as a potent hydrogen-bond acceptor, frequently engaging the hinge region of kinase targets. Chemically, the pyridine nitrogen, in concert with the pyrimidine N1, forms a powerful bidentate chelating system used as a directing group for transition-metal catalysis[2].

-

C4 - Chloro Substituent: A highly reactive leaving group primed for SNAr or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Table 1: Computed Physicochemical & Structural Properties

| Property | Value | Causality / Implication for Drug Design |

| IUPAC Name | 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine | Standardized nomenclature for regulatory filing. |

| Molecular Weight | 231.68 g/mol | Low MW allows for substantial downstream elaboration while remaining within Lipinski's Rule of 5. |

| Hydrogen Bond Acceptors | 3 (N atoms) | Enhances aqueous solubility and target-binding affinity (e.g., kinase hinge regions). |

| Topological Polar Surface Area (TPSA) | ~38.7 Ų | Optimal for membrane permeability; potential for blood-brain barrier (BBB) penetration if desired. |

| Electrophilicity | High (at C4) | The dual electron-withdrawing nitrogens of the pyrimidine ring lower the LUMO, activating the C-Cl bond. |

De Novo Synthesis Strategy

To ensure high purity and scalability, the synthesis of 4-chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine is typically achieved via a two-step sequence: a base-mediated cyclocondensation followed by dehydrative chlorination.

Caption: Retrosynthetic workflow and forward synthesis of the target pyrimidine scaffold.

Protocol 1: Synthesis of 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine

Step 1: Cyclocondensation

-

Preparation: Charge a flame-dried, argon-purged round-bottom flask with cyclopropanecarboxamidine hydrochloride (1.0 equiv) and anhydrous ethanol (0.5 M).

-

Base Addition: Slowly add sodium ethoxide (NaOEt, 2.1 equiv) at 0°C. Causality: The base is required to neutralize the hydrochloride salt, liberating the free amidine, and to deprotonate the β-keto ester in the subsequent step.

-

Electrophile Addition: Dropwise add ethyl 3-oxo-3-(pyridin-2-yl)propanoate (1.05 equiv).

-

Reaction: Reflux the mixture (78°C) for 12 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the intermediate mass [M+H]+=214.1 (corresponding to 2-cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol) is dominant.

-

Workup: Concentrate in vacuo, neutralize with 1M HCl to precipitate the pyrimidin-4-ol intermediate. Filter and dry under high vacuum.

Step 2: Dehydrative Chlorination

-

Reagent Setup: Suspend the dried pyrimidin-4-ol intermediate (1.0 equiv) in neat phosphorus oxychloride ( POCl3 , 10.0 equiv).

-

Additive: Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) dropwise. Causality: DIPEA acts as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents the degradation of the acid-sensitive cyclopropyl ring and suppresses unwanted side reactions.

-

Heating: Heat the mixture to 90°C for 4 hours.

-

IPC: Quench a micro-aliquot in methanol and analyze via TLC (Hexanes/EtOAc 3:1). Look for the disappearance of the highly polar starting material and the emergence of a non-polar UV-active spot.

-

Quench & Isolation (Critical Step): Cool to room temperature and carefully pour the mixture over crushed ice. Causality: Rapid, cold quenching destroys excess POCl3 without providing enough thermal energy to hydrolyze the newly formed C-Cl bond back to the pyrimidinol. Extract with Dichloromethane (DCM), wash with brine, dry over Na2SO4 , and concentrate to yield the title compound.

Downstream Reactivity & Functionalization

The strategic value of this compound lies in its divergent reactivity profiles, allowing medicinal chemists to build complex, multi-dimensional architectures from a single starting point.

Caption: Divergent downstream functionalization pathways of the pyrimidine core.

Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro position is highly susceptible to SNAr by nitrogen, oxygen, and sulfur nucleophiles. This is the primary route for installing the aniline-derived "tail" common in ATP-competitive kinase inhibitors[3].

Protocol 2: General SNAr with Anilines

-

Setup: Dissolve 4-chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine (1.0 equiv) and the desired substituted aniline (1.2 equiv) in anhydrous N-Methyl-2-pyrrolidone (NMP) or n-butanol.

-

Catalysis/Base: Add catalytic p-Toluenesulfonic acid (p-TsOH, 0.1 equiv) or a stoichiometric organic base like DIPEA (2.0 equiv), depending on the nucleophilicity of the aniline. Causality: Acid catalysis protonates the pyrimidine nitrogen, further lowering the LUMO and accelerating the addition-elimination sequence.

-

Conditions: Heat at 120°C (conventional or microwave irradiation) for 2–6 hours.

-

Validation: LC-MS will show the product peak with an isotopic pattern devoid of the characteristic 3:1 35Cl/37Cl ratio, confirming the displacement of the chlorine atom.

Table 2: Optimization of SNAr Conditions

| Solvent | Additive | Temp (°C) | Time (h) | Yield (%) | Causality |

| Ethanol | DIPEA | 80 | 24 | 45% | Low boiling point limits thermal activation of the SNAr transition state. |

| DMF | K2CO3 | 100 | 12 | 72% | Good solubility, but inorganic base is poorly soluble, limiting reaction kinetics. |

| NMP | p-TsOH | 120 (MW) | 2 | 91% | Microwave heating in a highly polar aprotic solvent with acid catalysis optimally activates the pyrimidine core. |

Directed C–H Activation via the Pyridin-2-yl Motif

Recent advancements in synthetic methodology have leveraged the (pyridin-2-yl)pyrimidine motif as a bidentate directing group. As demonstrated by Antoniou et al. (2024), this scaffold can undergo LED-induced Ru-photoredox Pd-catalyzed C–H arylation[2]. The pyrimidine N1 and the pyridine nitrogen coordinate to the Palladium catalyst, directing the activation of adjacent C–H bonds to install complex aryl groups without the need for pre-functionalized halides. This represents a paradigm shift in late-stage functionalization, allowing for the rapid generation of 3D chemical space from the 4-chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine core.

Conclusion

4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine is far more than a simple chemical building block; it is a rationally designed, multi-functional hub for drug discovery. By understanding the causality behind its synthesis—from the protective role of DIPEA during chlorination to the bioisosteric utility of the cyclopropyl group—researchers can reliably scale this intermediate. Furthermore, its dual capability to undergo both classical SNAr at the C4 position and cutting-edge photoredox C–H activation via the pyridin-2-yl directing group ensures its continued relevance in the synthesis of next-generation therapeutics.

References

-

National Center for Biotechnology Information (PubChem). "4-Chloro-2-cyclopropyl-6-methylpyrimidine - Computed Properties and Bioisosteric Profiling." PubChem Database, CID 43557492. Available at:[Link]

-

Antoniou, I. M., et al. "LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts." RSC Advances, 14, 12179-12191 (2024). Available at:[Link]

-

Hernández-Vázquez, E., et al. "Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold." Molecules (MDPI), 26(9), 2744 (2021). Available at:[Link]

Sources

Advanced Scaffold Engineering: The Role of 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine in Modern Drug Discovery

As drug discovery programs increasingly target complex protein-protein interactions and allosteric sites, the demand for highly functionalized, rigid, and metabolically stable building blocks has surged. 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine represents a privileged, tri-substituted heterocyclic scaffold that perfectly balances synthetic tractability with optimized physicochemical properties.

As a Senior Application Scientist, I have structured this technical guide to deconstruct the causality behind the structural features of this molecule, detail self-validating synthetic protocols, and explore its downstream applications in neuropharmacology and oncology.

Pharmacophore Rationale: The Causality of Substituent Selection

The design of 4-chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine is not arbitrary; every functional group serves a distinct mechanistic purpose in both synthesis and target engagement.

-

C2-Cyclopropyl Group: The cyclopropyl ring is a bioisostere for larger aliphatic groups but offers superior metabolic stability. Unlike linear alkyl chains, the high s-character of the cyclopropyl C-H bonds resists cytochrome P450-mediated oxidation[1]. Furthermore, it lowers the topological polar surface area (tPSA), which is critical for blood-brain barrier (BBB) penetrance in central nervous system (CNS) targets.

-

C6-Pyridin-2-yl Group: This moiety acts as a highly directional hydrogen bond acceptor. In kinase inhibitors, it frequently engages the backbone amides of the ATP-binding hinge region. In G-protein coupled receptor (GPCR) modulators, it provides a rigid vector for binding deep within allosteric pockets[2].

-

C4-Chloro Group: This is the synthetic lynchpin. The electron-deficient nature of the pyrimidine ring activates the C4-chlorine for both Nucleophilic Aromatic Substitution ( SNAr ) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3][4].

Synthetic Strategy and Mechanistic Workflow

The construction of this scaffold typically relies on a de novo pyrimidine synthesis followed by selective halogenation. The causality behind this two-step approach is yield optimization: direct cross-coupling to form the C2 or C6 bonds on a pre-formed pyrimidine often suffers from regioselectivity issues and catalyst poisoning by the basic nitrogens.

Fig 1: De novo synthetic workflow for 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) that confirm mechanistic milestones before proceeding to the next step.

Protocol A: Synthesis of the Pyrimidine Core (Chlorination Step)

Objective: Convert the tautomeric pyrimidin-4-ol intermediate to the highly reactive 4-chloro electrophile.

-

Preparation: Charge a dry, argon-purged 500 mL round-bottom flask with 2-cyclopropyl-6-(pyridin-2-yl)pyrimidin-4-ol (50.0 mmol).

-

Reagent Addition: Slowly add Phosphorus oxychloride ( POCl3 , 150.0 mmol, 3.0 eq). Causality: Excess POCl3 acts as both the halogenating agent and the solvent, driving the equilibrium forward.

-

Catalysis: Add N,N-dimethylaniline (10.0 mmol, 0.2 eq) dropwise. Causality: The amine acts as a nucleophilic catalyst, forming a highly electrophilic Vilsmeier-Haack-type intermediate that accelerates the displacement of the hydroxyl group while preventing thermal degradation of the pyrimidine ring.

-

Thermal Activation: Heat the mixture to 90°C for 4 hours.

-

Self-Validation (IPC): Quench a 50 µL aliquot in ice water, extract with EtOAc, and analyze via LC-MS. The reaction is complete when the [M+H]+ of the starting material is ≤1% .

-

Workup: Carefully pour the cooled reaction mixture over crushed ice to hydrolyze excess POCl3 . Neutralize to pH 7 with saturated aqueous NaHCO3 . Extract with Dichloromethane (3 x 100 mL), dry over Na2SO4 , and concentrate under reduced pressure.

Protocol B: Late-Stage Functionalization via SNAr

Objective: Displace the C4-chloro group with an aliphatic amine to generate a target ligand.

-

Reaction Setup: Dissolve 4-chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine (10.0 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 20 mL).

-

Amine Addition: Add the target secondary amine (12.0 mmol, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 25.0 mmol, 2.5 eq). Causality: DIPEA acts as a non-nucleophilic proton sponge, preventing the formation of HCl salts which would deactivate the incoming amine nucleophile.

-

Thermal Activation: Heat to 120°C in a sealed tube for 12 hours. The electron-donating cyclopropyl group slightly deactivates the pyrimidine ring compared to unsubstituted analogs, necessitating higher temperatures for SNAr completion.

-

Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the high-Rf chloro-pyrimidine spot validates conversion.

Quantitative Data: Cross-Coupling & Functionalization

The C4-chloro handle is highly versatile. Table 1 summarizes the optimized conditions and yields for various late-stage functionalizations, highlighting the causality behind the choice of catalysts and conditions[3][4].

| Substrate Class | Reaction Type | Catalyst / Base System | Solvent & Temp | Yield (%) | Mechanistic Causality / Observation |

| Aliphatic Amine | SNAr | DIPEA (2.5 eq) | NMP, 120°C | 88 - 92% | High temperature is required due to the electron-donating effect of the C2-cyclopropyl group. |

| Aryl Amine | Buchwald-Hartwig | Pd2(dba)3 , Xantphos, Cs2CO3 | Dioxane, 100°C | 81 - 85% | Xantphos (a bidentate ligand) prevents off-target chelation of Pd by the C6-pyridyl nitrogen. |

| Aryl Boronic Acid | Suzuki-Miyaura | Pd(dppf)Cl2 , K2CO3 | Dioxane/ H2O , 90°C | 75 - 79% | The aqueous biphasic system is essential for the formation of the reactive boronate complex[4]. |

| Terminal Alkyne | Sonogashira | Pd(PPh3)2Cl2 , CuI, Et3N | DMF, 80°C | 70 - 74% | CuI acts as a co-catalyst to form the copper acetylide intermediate, facilitating transmetalation. |

Pharmacological Applications: mGlu5 Receptor Modulation

Compounds derived from the 4-chloro-6-(pyridin-2-yl)pyrimidine architecture have shown profound efficacy as Negative Allosteric Modulators (NAMs) of the Metabotropic Glutamate Receptor 5 (mGlu5)[2][5]. These modulators are actively investigated for the treatment of psychiatric disorders, anxiety, and Fragile X syndrome.

The cyclopropyl derivative specifically enhances the lipophilic ligand efficiency (LLE), allowing the molecule to embed deeply into the transmembrane domain of the mGlu5 receptor. This binding event locks the receptor in an inactive conformation, preventing G-protein coupling even in the presence of endogenous glutamate[5].

Fig 2: Pharmacological signaling attenuation by pyrimidine-based mGlu5 NAMs.

By leveraging the 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine building block, medicinal chemists can rapidly generate vast libraries of CNS-penetrant molecules, fine-tuning the C4 position to maximize target affinity while relying on the C2/C6 vectors to maintain optimal pharmacokinetic profiles.

References

-

Molaid. "4-chloro-6-(pyridin-2-yl)pyrimidine | 284050-18-6". Molaid Chemical Database. Available at: [Link]

-

Christopher et al. "Pyrimidine derivatives". United States Patent US 10,246,432 B2. Available at:[Link]

-

National Institutes of Health (NIH). "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis". PMC. Available at: [Link]

-

Yu, J., et al. "Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde". RSC Publishing. Available at: [Link]

Sources

- 1. 4-chloro-2-cyclopropyl-pyrimidine | 1044771-74-5 [sigmaaldrich.com]

- 2. 4-chloro-6-(pyridin-2-yl)pyrimidine - CAS号 284050-18-6 - 摩熵化学 [molaid.com]

- 3. Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Total mechano-synthesis of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde—a pivotal intermediate of pitavastatin - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00036F [pubs.rsc.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Strategic Discovery and Synthesis of Novel Pyrimidine Derivatives: A Comprehensive Guide for Drug Development

Executive Summary

The pyrimidine nucleus remains one of the most privileged scaffolds in medicinal chemistry and drug discovery. Its inherent ability to mimic natural nucleobases allows for profound interactions with diverse biological targets, making it a cornerstone in the development of anticancer, antimicrobial, and metabolic therapeutics. As a Senior Application Scientist, I have structured this technical guide to move beyond mere procedural lists. Herein, we will explore the causality behind synthetic choices, detail self-validating experimental protocols, and analyze the structure-activity relationships (SAR) that drive modern pyrimidine drug discovery.

The Privileged Pyrimidine Scaffold: Mechanistic Rationale

The pyrimidine ring—a six-membered aromatic heterocycle containing nitrogen atoms at positions 1 and 3—is a foundational building block of life, forming the core of cytosine, thymine, and uracil[1]. Because synthetic pyrimidine analogues possess this inherent biocompatibility, they are uniquely poised to mimic natural substrates and interfere with cellular replication processes[1][2].

The causality behind selecting pyrimidine as a core scaffold lies in its electronic distribution and planar geometry. The two nitrogen atoms act as potent hydrogen-bond acceptors, while the aromatic ring facilitates π−π stacking interactions within the binding pockets of target enzymes (e.g., kinases, topoisomerases, and dihydrofolate reductase)[3]. By strategically substituting the C2, C4, and C5 positions, medicinal chemists can precisely tune the molecule's lipophilicity, overcoming resistance mechanisms such as P-glycoprotein efflux pumps[4].

Rational Design and Synthetic Workflows

The synthesis of novel pyrimidine derivatives requires a strategic approach to maximize yield, regioselectivity, and atom economy. Depending on the desired substitution pattern, researchers typically employ either a step-wise chalcone cyclization or a multicomponent one-pot reaction[2][5].

General synthetic workflows for pyrimidine derivatives via chalcone and one-pot methods.

Protocol A: Chalcone-Based Cyclization

This two-step protocol is favored when precise control over the C4 and C6 substituents is required. The α,β -unsaturated ketone system of the chalcone intermediate acts as a highly reactive Michael acceptor[1].

Causality of Experimental Choices:

-

Base Selection (NaOH): An ethanolic sodium hydroxide solution is used to catalyze the initial Claisen-Schmidt condensation and to deprotonate the thiourea in the subsequent step, increasing its nucleophilicity for the Michael addition.

-

Thermal Control (Ice Bath): Adding the base dropwise at 0°C controls the exothermic nature of the reaction, preventing the formation of unwanted side products (e.g., via the Cannizzaro reaction) and ensuring high regioselectivity[2].

-

Self-Validation: The reaction is monitored via Thin Layer Chromatography (TLC). The extended conjugation of the chalcone intermediate causes it to fluoresce brightly under UV light (254 nm). The disappearance of this spot confirms complete consumption of the starting materials.

Step-by-Step Methodology:

-

Chalcone Formation: Dissolve 0.01 mol of a substituted acetophenone (e.g., 4-nitroacetophenone) and 0.01 mol of a substituted benzaldehyde in 30 mL of absolute ethanol[2].

-

Catalysis: Place the reaction flask in an ice bath. Dropwise, add 10 mL of 20% aqueous NaOH under continuous magnetic stirring[2].

-

Isolation: Stir at room temperature for 4-6 hours. Pour the mixture into crushed ice, filter the precipitated chalcone, and recrystallize from ethanol.

-

Cyclization: Mix the synthesized chalcone (0.01 mol) and thiourea (0.01 mol) in 30 mL of ethanolic NaOH. Reflux for 8 hours[2].

-

Purification: Cool the mixture and pour it into ice-cold water. Filter the solid precipitate, wash with distilled water, dry, and verify purity via melting point and 1 H-NMR spectroscopy.

Protocol B: One-Pot Multicomponent Synthesis (Biginelli-Type)

For rapid library generation, one-pot multicomponent reactions (MCRs) are deployed. This approach condenses an aldehyde, a β -dicarbonyl compound, and urea/thiourea in a single vessel[5][6].

Causality of Experimental Choices: MCRs bypass the need to isolate toxic or unstable intermediates. By keeping all reactants in a single continuous phase, researchers significantly reduce solvent waste and improve overall atom economy, making this a highly sustainable approach for drug discovery[5].

Biological Evaluation and Structure-Activity Relationships (SAR)

Once synthesized, pyrimidine derivatives must undergo rigorous in vitro screening to establish their efficacy and mechanism of action.

Mechanism of action for pyrimidine-based kinase inhibitors in cancer cell apoptosis.

Oncology: Anticancer Mechanisms

Recent structural optimizations have demonstrated that pyrimidine derivatives hybridized with 3,4-dihydronaphthalene or alkylamine moieties exhibit synergistic anticancer effects[4]. These compounds act as Topoisomerase II poisons and antimitotic agents. Crucially, highly lipophilic derivatives have shown an ability to bypass P-glycoprotein efflux pumps, making them highly effective against doxorubicin-resistant cancer cell lines (e.g., LoVo/DX)[4]. Furthermore, coupling pyrimidines with chalcones enhances pro-apoptotic activity and tubulin destabilization[1].

Endocrinology: Antidiabetic Activity

Beyond oncology, novel pyrimidine derivatives are emerging as dual inhibitors of α -glucosidase and α -amylase. Specific 2-amino-4-hydrazinyl-6-methoxy pyrimidine derivatives have demonstrated IC 50 values highly competitive with the standard drug acarbose, providing a new, well-tolerated avenue for managing postprandial hyperglycemia[5].

Infectious Diseases: Antitubercular Activity

Modifications at the C4 position of the pyrimidine nucleus, particularly the integration of piperidin-4-yl-aniline moieties, have yielded compounds with potent activity against drug-resistant Mycobacterium tuberculosis strains. These derivatives serve as vital leads in combating cross-resistance to existing first-line therapeutics[7].

Quantitative Data Summary

| Compound Class | Primary Target | Standard Drug | Standard IC 50 / MIC | Derivative IC 50 / MIC | Key Mechanism |

| 2-Amino-4-hydrazinyl pyrimidines | α -Glucosidase | Acarbose | 10.60 ± 0.17 µM | 12.16 ± 0.12 µM | Dual enzyme inhibition (Antidiabetic)[5] |

| Pyrimidine-alkylamine hybrids | Topoisomerase II | Doxorubicin | Cell-line dependent | High probability of Topo II inhibition | DNA antimetabolic & antimitotic (Anticancer)[4] |

| Ceritinib pyrimidine derivatives | M. tuberculosis H37Ra | Ceritinib | 9.0 mM | Enhanced in vivo efficacy | Overcomes cross-resistance (Antitubercular)[7] |

| Chalcone-pyrimidine conjugates | Tubulin / VEGF | N/A | N/A | Enhanced pro-apoptotic activity | Tubulin destabilization & angiogenesis suppression[1] |

Conclusion

The pyrimidine scaffold remains an indispensable tool in rational drug design. By leveraging causality-driven synthetic protocols—such as regioselective chalcone cyclization and atom-economical multicomponent reactions—researchers can systematically explore the vast chemical space of pyrimidine derivatives. As demonstrated by their diverse applicability in oncology, infectious diseases, and metabolic disorders, these self-validating workflows are essential for accelerating the discovery of next-generation therapeutics.

Sources

- 1. Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijsat.org [ijsat.org]

- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benthamdirect.com [benthamdirect.com]

- 7. communities.springernature.com [communities.springernature.com]

Spectroscopic Characterization of 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine: A Comprehensive Technical Guide

Introduction & Pharmacological Context

The rational design of targeted therapeutics relies heavily on highly functionalized heterocyclic scaffolds. 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine represents a privileged structural motif in modern drug discovery. Pyrimidine derivatives substituted with cyclopropyl and pyridine rings are frequently deployed as potent kinase inhibitors and G-protein coupled receptor (GPCR) agonists, notably as GPR-119 ligands for the management of type 2 diabetes .

From a synthetic perspective, the presence of the reactive 4-chloro moiety makes this molecule an ideal electrophilic intermediate for subsequent nucleophilic aromatic substitution ( SNAr ) reactions . To ensure the integrity of downstream biological assays, rigorous structural elucidation of this intermediate is non-negotiable. This whitepaper outlines a self-validating, orthogonal spectroscopic workflow to definitively characterize this specific pyrimidine derivative.

Experimental Workflow & Quality Control

To establish a high-confidence structural profile, we employ an orthogonal analytical strategy. The causality behind this approach is simple: no single technique is infallible. Mass spectrometry confirms the molecular formula and isotopic signature, NMR maps the exact atom-to-atom connectivity, and vibrational spectroscopy verifies the functional groups.

Workflow for the isolation and orthogonal spectroscopic characterization of the pyrimidine derivative.

Step-by-Step Analytical Methodologies

Protocol 1: High-Resolution Mass Spectrometry (HRMS) Acquisition

-

Sample Preparation: Dissolve 1.0 mg of the purified analyte in 1.0 mL of LC-MS grade Methanol. Add 0.1% Formic Acid. Causality: The basicity of the pyrimidine and pyridine nitrogens ensures excellent ionization efficiency in acidic media, yielding a strong [M+H]+ signal .

-

Calibration: Calibrate the Time-of-Flight (TOF) mass analyzer using a standard tuning mix to ensure mass accuracy within < 5 ppm.

-

Injection & Ionization: Inject 2 μ L into the Electrospray Ionization (ESI) source operating in positive mode (+ESI). Set the capillary voltage to 3.5 kV and the desolvation temperature to 250°C.

-

Data Processing: Extract the [M+H]+ ion chromatogram and analyze the isotopic distribution to validate the chlorine signature.

Protocol 2: 1D and 2D NMR Data Acquisition

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v TMS as an internal standard. Causality: CDCl3 is ideal for non-polar to moderately polar heterocycles; however, if basic nitrogens cause line broadening, DMSO−d6 can be substituted to disrupt aggregation .

-

Shimming & Tuning: Perform automated gradient shimming (Z-axis) and tune the probe to 1H (400 MHz) and 13C (100 MHz) frequencies.

-

Acquisition: Run a standard 1D proton sequence (zg30) with 16 scans and a proton-decoupled 13C sequence (zgpg30) with 1024 scans.

-

Validation: Acquire a 2D 1H−1H COSY spectrum to definitively map the spin systems of the pyridin-2-yl and cyclopropyl groups.

In-Depth Spectroscopic Profiling

Mass Spectrometry (ESI-TOF)

The theoretical exact mass for C12H10ClN3 is 231.0563 Da. In positive ESI mode, the protonated molecule [M+H]+ is observed at m/z 232.06.

Self-Validating System: The presence of the chlorine atom provides a built-in validation mechanism. The mass spectrum will exhibit a distinct M+2 peak at m/z 234.06 with an intensity of approximately 33% relative to the monoisotopic peak. This strictly reflects the natural 3:1 isotopic abundance ratio of 35Cl to 37Cl .

Nuclear Magnetic Resonance (NMR)

The NMR spectra are defined by three distinct, non-overlapping spin systems: the cyclopropyl group, the isolated pyrimidine core proton, and the pyridin-2-yl substituent [[1]]([Link]).

A critical diagnostic feature is the chemical shift of the cyclopropyl protons. Despite being attached to an electron-withdrawing pyrimidine ring, these protons exhibit unusual upfield shifts ( δ 1.15 - 2.25 ppm). This is caused by the high s-character of the C−H bonds in the strained cyclopropane ring (approximately sp2.2 hybridized) and the resulting diamagnetic anisotropy .

Table 1: Summarized 1H and 13C NMR Assignments ( CDCl3 , 400/100 MHz)

| Position | 1H NMR ( δ , ppm) | Multiplicity ( J in Hz) | 13C NMR ( δ , ppm) | Assignment & Causality Notes |

| Pyrimidine C-2 | - | - | 172.5 | Quaternary; highly deshielded by two adjacent nitrogens and the cyclopropyl ring. |

| Pyrimidine C-4 | - | - | 161.2 | Quaternary; directly attached to the electronegative Chlorine atom. |

| Pyrimidine C-5 | 7.85 | s, 1H | 114.8 | Aromatic CH; appears as a sharp singlet, flanked by quaternary centers. |

| Pyrimidine C-6 | - | - | 164.5 | Quaternary; conjugated with the Pyridine ring. |

| Pyridine C-2' | - | - | 153.8 | Quaternary; point of attachment to the pyrimidine core. |

| Pyridine C-3' | 8.42 | d ( J = 7.8), 1H | 122.1 | Aromatic CH; ortho to the inter-ring bond. |

| Pyridine C-4' | 7.88 | td ( J = 7.8, 1.8), 1H | 137.4 | Aromatic CH; para to the pyridine nitrogen. |

| Pyridine C-5' | 7.35 | ddd ( J = 7.8, 4.8, 1.0), 1H | 125.3 | Aromatic CH; meta to the pyridine nitrogen. |

| Pyridine C-6' | 8.72 | ddd ( J = 4.8, 1.8, 0.9), 1H | 149.6 | Aromatic CH; highly deshielded due to direct adjacency to the pyridine nitrogen. |

| Cyclopropyl CH | 2.25 | m, 1H | 17.4 | Aliphatic methine; shifted slightly downfield by the pyrimidine ring. |

| Cyclopropyl CH 2 | 1.15 - 1.25 | m, 4H | 11.2 | Aliphatic methylenes; exhibit complex multiplets due to diastereotopic nature. |

Vibrational (FT-IR) Spectroscopy

Infrared spectroscopy serves as the final orthogonal check, confirming the presence of the expected functional groups without relying on magnetic resonance.

-

3050 - 3010 cm⁻¹: Cyclopropyl C−H stretching. This occurs at a higher wavenumber than typical aliphatic alkanes (< 3000 cm⁻¹) due to the increased s-character of the strained ring bonds.

-

1580 - 1550 cm⁻¹: C=N and C=C stretching vibrations characteristic of the conjugated pyrimidine and pyridine heteroaromatic systems .

-

1080 - 1050 cm⁻¹: C−Cl stretching vibration, confirming the presence of the halogenated position prior to downstream substitution reactions .

Conclusion

The structural elucidation of 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine requires a systematic, multi-modal approach. By correlating the 3:1 isotopic signature in HRMS with the distinct quaternary carbon shift at δ 161.2 ppm in the 13C NMR, researchers can confidently validate the presence of the reactive 4-chloro moiety. Furthermore, the unique upfield shifts of the cyclopropyl protons and the highly deshielded pyridine H−6′ proton provide a definitive map of the molecule's spatial connectivity, ensuring high-fidelity data for subsequent drug development campaigns.

References

- Substituted cyclopropyl compounds, compositions containing such compounds and methods of treatment.

-

Evolution of a Highly Selective and Potent 2-(Pyridin-2-yl)-1,3,5-triazine Tie-2 Kinase Inhibitor. Journal of Medicinal Chemistry (ACS).[Link]

-

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. MDPI (Molbank).[Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules (PMC/NIH).[Link]

-

Identification of Optically Active Pyrimidine Derivatives as Selective 5-HT 2C Modulators. MDPI (Molecules).[Link]

Sources

Mechanistic Elucidation of ESI-MS/MS Fragmentation in 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine

Executive Summary

The structural elucidation of complex heterocyclic scaffolds is a critical bottleneck in modern drug discovery and development. 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine represents a highly functionalized intermediate frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. This whitepaper provides an in-depth, first-principles guide to the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation dynamics of this molecule. By deconstructing the thermodynamic causality behind its gas-phase dissociation, this guide equips analytical scientists with a self-validating framework for spectral interpretation.

Structural Profiling & Ionization Dynamics

Before initiating collision-induced dissociation (CID), it is imperative to understand the molecule's proton affinity and isotopic signature.

-

Protonation Sites: The molecule features three distinct nitrogen atoms. The pyridine nitrogen (pKa ~5.2) is significantly more basic than the pyrimidine nitrogens (pKa ~1-2). Under positive ESI conditions, protonation occurs predominantly at the pyridine nitrogen, forming a stable[M+H]⁺ precursor ion.

-

Isotopic Signature: The presence of a single chlorine atom at the C4 position of the pyrimidine ring dictates a characteristic ³⁵Cl/³⁷Cl isotopic ratio of approximately 3:1. The monoisotopic precursor ion manifests at m/z 232.0641 (³⁵Cl), with its M+2 isotopologue at m/z 234.0612 (³⁷Cl).

Experimental Methodology: High-Resolution LC-MS/MS Workflow

To ensure reproducibility and trustworthiness, the following protocol establishes a self-validating analytical system. The causality behind each step is explicitly defined to prevent empirical guesswork.

Step-by-Step Protocol

-

Sample Preparation: Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA) .

-

Causality: FA provides an abundant proton source, driving the equilibrium toward the [M+H]⁺ state and maximizing ionization efficiency.

-

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

-

Causality: Desalting and separating the analyte from matrix suppressors ensures a high signal-to-noise ratio for the precursor ion.

-

-

Precursor Isolation: Utilize the quadrupole to isolate the m/z 232.06 window (width ~1.0 Da).

-

Validation Checkpoint: Verify the presence of the m/z 234 peak in the full MS scan prior to isolation to confirm the intact chlorine atom.

-

-

Collision-Induced Dissociation (CID): Apply a normalized collision energy (NCE) ramp from 15 to 40 eV using Nitrogen or Argon as the collision gas.

-

Causality: A CE ramp is critical because different structural moieties possess distinct appearance energies. Lower energies trigger strain-relief pathways, while higher energies are required for aromatic ring cleavage ()[1].

-

-

High-Resolution Detection: Acquire fragment spectra using a Time-of-Flight (TOF) or Orbitrap analyzer to ensure mass accuracy < 2.0 ppm.

LC-MS/MS analytical workflow for characterizing pyrimidine derivatives.

Primary Fragmentation Pathways & Mechanistic Causality

The gas-phase dissociation of 4-chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine is governed by three primary thermodynamic drivers: bond lability, ring strain, and charge stabilization.

Pathway A: Dehydrohalogenation (Loss of HCl)

The most facile fragmentation route is the elimination of hydrochloric acid (HCl, 35.9766 Da), yielding a fragment at m/z 196.0875 .

-

Causality: Protonation of the heterocyclic system withdraws electron density from the pyrimidine core, significantly weakening the C4-Cl bond. Under collisional activation, a concerted elimination or a charge-remote nucleophilic displacement occurs.

-

Self-Validation: The resulting m/z 196 fragment will lack the M+2 isotopic peak, definitively proving the loss of the chlorine atom.

Pathway B: Strain-Relief Cyclopropyl Cleavage

The cyclopropyl group at the C2 position is highly strained (~27.5 kcal/mol). Upon collisional activation, the three-membered ring undergoes rapid ring-opening followed by the expulsion of an ethylene neutral (C₂H₄, 28.0313 Da).

-

Causality: The release of ring strain provides a massive thermodynamic driving force. This loss can occur directly from the precursor to yield m/z 204.0329 , or consecutively from the dehydrohalogenated fragment to yield m/z 168.0562 .

Pathway C: Pyrimidine Core Cleavage

As demonstrated in extensive studies of substituted pyrimidines ()[2] and their derivatives ()[3], the pyrimidine core exhibits characteristic neutral losses via retro-Diels-Alder-like mechanisms. In this molecule, the cleavage of the pyrimidine ring results in the loss of cyclopropyl nitrile (C₃H₅CN, 67.0422 Da), yielding a fragment at m/z 165.0219 .

Pathway D: Pyridinium Ion Formation

The pyridin-2-yl group is exceptionally stable. High-energy CID often results in the cleavage of the bond connecting the pyridine and pyrimidine rings, generating a stable pyridinium cation ([C₅H₆N]⁺) at m/z 80.0500 . The stability and diagnostic utility of pyridinium ions are well-documented for recognizing substitution patterns in mass spectrometry ()[4].

Primary CID fragmentation pathways of protonated 4-chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine.

Quantitative Data Summary

The following table summarizes the exact monoisotopic masses and mechanistic origins of the diagnostic fragments. Mass errors should be maintained below 2.0 ppm for confident structural assignment.

| Fragment Ion | Formula | Monoisotopic m/z (³⁵Cl) | Mass Error (ppm) | Neutral Loss | Mechanistic Origin |

| [M+H]⁺ | C₁₂H₁₁ClN₃⁺ | 232.0641 | < 2.0 | N/A | Precursor Ion |

| [M+H - HCl]⁺ | C₁₂H₁₀N₃⁺ | 196.0875 | < 2.0 | 35.9766 (HCl) | Dehydrohalogenation |

| [M+H - C₂H₄]⁺ | C₁₀H₇ClN₃⁺ | 204.0329 | < 2.0 | 28.0313 (C₂H₄) | Cyclopropyl ring cleavage |

| [M+H - HCl - C₂H₄]⁺ | C₁₀H₆N₃⁺ | 168.0562 | < 2.0 | 64.0079 (HCl + C₂H₄) | Consecutive elimination |

| [M+H - C₃H₅CN]⁺ | C₈H₆ClN₂⁺ | 165.0219 | < 2.0 | 67.0422 (C₃H₅CN) | Pyrimidine core cleavage |

| [C₅H₆N]⁺ | C₅H₆N⁺ | 80.0500 | < 2.0 | 152.0141 | Pyridinium formation |

Conclusion

The MS/MS fragmentation of 4-chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine is highly predictable when viewed through the lens of physical chemistry. By leveraging the loss of HCl as an isotopic validation tool and recognizing the strain-driven expulsion of ethylene from the cyclopropyl moiety, analysts can confidently map these spectral features to the intact molecular structure. This mechanistic approach ensures high-fidelity data interpretation in complex drug metabolism and pharmacokinetic (DMPK) workflows.

References

-

Shiba et al. (2025). Characterization of Ions Activated by Collision-Induced Dissociation with Collision Energy Up to 30 eV. Journal of the American Society for Mass Spectrometry.

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

-

Eberlin, M. N., et al. (2000). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Journal of the American Society for Mass Spectrometry.

-

Kazdan, E. M., et al. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.

-

Wang, Y., et al. (2022). Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives. Journal of Mass Spectrometry, 57(9), e4883.

Sources

The Underlying Mechanism: Nucleophilic Aromatic Substitution (SNAr)

An In-Depth Guide to Nucleophilic Substitution Reactions of 4-Chloro-Pyrimidines: Mechanisms, Protocols, and Applications in Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the pyrimidine scaffold is a cornerstone of modern therapeutics, forming the core of numerous anticancer, antiviral, and anti-inflammatory agents.[1][2][3] Among the most valuable synthetic intermediates for accessing the rich chemical space of this privileged heterocycle are 4-chloro-pyrimidines. Their susceptibility to nucleophilic substitution allows for the strategic and regioselective introduction of a diverse array of functional groups, making them indispensable building blocks in the synthesis of complex, biologically active molecules.[4][5]

This comprehensive guide provides an in-depth exploration of the nucleophilic substitution reactions of 4-chloro-pyrimidines. Moving beyond simple procedural lists, we delve into the underlying mechanisms, explain the causality behind experimental choices, and offer detailed, field-proven protocols for key transformations.

The primary pathway governing the reaction of 4-chloro-pyrimidines with nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[6] Unlike aliphatic SN2 reactions, the SNAr reaction does not occur in a single concerted step due to the steric hindrance of the aromatic ring.[6] Instead, it proceeds via a two-step addition-elimination sequence.

Step 1: Nucleophilic Addition (Rate-Determining Step) The reaction is initiated by the attack of a nucleophile (:Nu⁻) on the electron-deficient C4 carbon of the pyrimidine ring. This step is typically the rate-determining stage of the reaction because it involves the temporary disruption of the ring's aromaticity, leading to the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]

Step 2: Elimination of the Leaving Group (Fast) In the second, rapid step, the aromaticity of the pyrimidine ring is restored through the expulsion of the chloride ion, a good leaving group. This results in the formation of the final substituted product.[7]

Caption: The two-step addition-elimination SNAr pathway.

Causality of Regioselectivity: Why C4 over C2?

In di-substituted chloropyrimidines (e.g., 2,4-dichloropyrimidine), nucleophilic attack preferentially occurs at the C4 position. This selectivity is a well-established phenomenon rooted in electronic principles.[8]

-

Intermediate Stability: The negative charge of the Meisenheimer complex formed upon attack at C4 can be effectively delocalized onto the N1 nitrogen atom through resonance. While attack at C2 also allows delocalization, the C4-attack intermediate is generally more stable.

-

Frontier Molecular Orbital (FMO) Theory: Computational analysis shows that the Lowest Unoccupied Molecular Orbital (LUMO) of chloropyrimidines has a larger orbital coefficient at the C4 and C6 positions compared to C2.[8] Since the nucleophile's Highest Occupied Molecular Orbital (HOMO) interacts with the electrophile's LUMO, the reaction is kinetically favored at the site with the largest LUMO coefficient, which is C4.[8]

Experimental Protocols and Methodologies

The following sections provide detailed, self-validating protocols for common and synthetically valuable nucleophilic substitution reactions. The causality behind key experimental choices is explained to empower researchers to adapt and troubleshoot these methods.

Amination: Synthesis of 4-Amino-Pyrimidines

The introduction of nitrogen nucleophiles is arguably the most critical transformation of 4-chloro-pyrimidines, as the resulting 4-amino-pyrimidine core is a key pharmacophore in a vast number of kinase inhibitors and other therapeutic agents.

Protocol: General SNAr Amination

This protocol describes a robust method for the reaction of a 4-chloro-pyrimidine with a primary or secondary amine, often accelerated by microwave irradiation.[9][10]

-

Reaction Setup: To a microwave-safe vial equipped with a magnetic stir bar, add the 4-chloro-pyrimidine derivative (1.0 eq.), the desired amine (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or diisopropylethylamine (DIPEA, 2.0 eq.).

-

Solvent Addition: Add an appropriate high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane, to achieve a substrate concentration of 0.1-0.5 M.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 100-150 °C for 30-120 minutes. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-amino-pyrimidine derivative.

Expert Insights & Causality:

-

Choice of Base: A base is crucial for scavenging the HCl generated during the reaction, driving the equilibrium towards the product. An inorganic base like K₂CO₃ is easily removed during aqueous work-up. An organic base like DIPEA is often used when reactants or products are sensitive to water.

-

Solvent Selection: DMF and DMSO are excellent solvents for SNAr reactions due to their high polarity, which stabilizes the charged Meisenheimer intermediate, and their high boiling points, which are compatible with elevated temperatures and microwave heating.[11]

-

Microwave-Assisted Synthesis: This technique significantly reduces reaction times from many hours (under conventional heating) to minutes.[12][13] The rapid, uniform heating accelerates the rate-determining nucleophilic addition step.

Alternative Method: Buchwald-Hartwig Amination

For less reactive aryl amines or when SNAr conditions fail, the Palladium-catalyzed Buchwald-Hartwig amination is a powerful alternative for forming the C-N bond.[14][15] This cross-coupling reaction involves the oxidative addition of the 4-chloro-pyrimidine to a Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination.[14]

Caption: Workflow for diversifying the 4-chloro-pyrimidine scaffold.

Alkoxylation and Thiolation: Accessing O- and S-Substituted Pyrimidines

The introduction of oxygen and sulfur nucleophiles provides access to 4-alkoxy- and 4-thio-pyrimidines, which are also valuable intermediates and biologically active motifs.

Protocol: Synthesis of 4-Alkoxy-Pyrimidines

This protocol is adapted from efficient methods for preparing 4-alkoxypyridines, which share similar reactivity principles.[11]

-

Nucleophile Generation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the desired alcohol (1.5-2.0 eq.) in a dry solvent such as tetrahydrofuran (THF) or DMSO. Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.), portion-wise at 0 °C to generate the corresponding alkoxide.

-

Substitution Reaction: To the freshly prepared alkoxide solution, add a solution of the 4-chloro-pyrimidine derivative (1.0 eq.) in the same dry solvent.

-

Heating and Monitoring: Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the reaction to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to yield the desired 4-alkoxy-pyrimidine.

Expert Insights & Causality:

-

Anhydrous Conditions: The use of a strong base like NaH necessitates strictly anhydrous (dry) solvents and an inert atmosphere. NaH reacts violently with water.

-

Nucleophile Strength: Alcohols are generally weak nucleophiles. Their deprotonation to the corresponding alkoxide significantly increases their nucleophilicity, making the SNAr reaction much more efficient.

Protocol: Synthesis of 4-Thio-Pyrimidines

The procedure for thiolation is similar to alkoxylation, but often proceeds more readily as thiols are generally more nucleophilic than their alcohol counterparts.

-

Reaction Setup: In a round-bottom flask, dissolve the 4-chloro-pyrimidine (1.0 eq.) and the desired thiol (1.1 eq.) in a polar solvent like ethanol or DMF.

-

Base Addition: Add a base such as sodium ethoxide or potassium carbonate (1.5 eq.) to the mixture.

-

Reaction Conditions: Stir the reaction at room temperature or heat gently (40-60 °C) for 1-4 hours, monitoring by TLC.

-

Work-up and Purification: Once complete, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent. Separate the organic layer, dry it over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Data Summary: Reaction Conditions

The choice of reaction parameters is critical for a successful nucleophilic substitution. The table below summarizes typical conditions for various nucleophiles.

| Nucleophile Type | Example Nucleophile | Typical Base | Solvent | Temperature (°C) | Method |

| Nitrogen | Secondary Amine (e.g., Morpholine) | K₂CO₃, DIPEA | DMF, Dioxane | 100 - 150 | Microwave |

| Nitrogen | Aniline | KOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80 - 110 | Pd-Catalyzed |

| Oxygen | Alcohol (e.g., Ethanol) | NaH, NaOH | THF, DMSO | 60 - 80 | Conventional |

| Sulfur | Thiol (e.g., Thiophenol) | K₂CO₃, NaOEt | Ethanol, DMF | 25 - 60 | Conventional |

| Carbon | Phenylboronic Acid | K₂CO₃, CsF | Dioxane/H₂O | 70 - 100 | Pd-Catalyzed |

This table provides general guidelines. Optimal conditions may vary based on the specific substrate and should be determined empirically.

Conclusion

The nucleophilic substitution of 4-chloro-pyrimidines is a robust, versatile, and highly predictable transformation that serves as a gateway to immense molecular diversity. A thorough understanding of the underlying SNAr mechanism, coupled with rational selection of reagents and conditions, empowers chemists to efficiently synthesize novel pyrimidine derivatives. The protocols and insights provided in this guide offer a solid foundation for researchers in drug discovery to leverage these powerful reactions in the development of next-generation therapeutics. The continued application of modern techniques like microwave-assisted synthesis and palladium-catalyzed cross-couplings will undoubtedly expand the synthetic utility of these essential heterocyclic building blocks.[9][16]

References

-

Hajhussein, A. N. et al. (2018). Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Arkivoc, vii, 225-235. [Link]

-

Barlin, G. B., & Brown, W. V. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 2473. [Link]

-

SYNFORM. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

-

Majid, R. Nucleophilic Aromatic Substitution. University lecture notes. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Arab Journal of Chemistry, 15(12), 104366. [Link]

-

Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Biointerface Research in Applied Chemistry, 14(4), 363. [Link]

-

Welsch, M. E., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(23), 7339. [Link]

-

Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PMC. [Link]

-

Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

-

Qureshi, F., et al. (2022). Microwave Assisted Synthesis of 2-amino-4-chloro-pyrimidine Derivatives: Anticancer and Computational Study on Potential Inhibitory Action against COVID-19. ResearchGate. [Link]

-

NotEvans. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

-

Ghattas, A.-B., et al. (2010). A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. Molecules, 15(6), 4226-4237. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 5. d-nb.info [d-nb.info]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. jocpr.com [jocpr.com]

- 16. benchchem.com [benchchem.com]

Application Note: 4-Chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine as a Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary

The development of targeted small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds that can effectively mimic the adenine ring of ATP. The compound 4-chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine represents a highly versatile, electrophilic building block designed for late-stage diversification. By leveraging the reactive 4-chloro position, researchers can rapidly generate libraries of 2,4,6-trisubstituted pyrimidines—a motif proven to act as a potent hinge-binding domain in the ATP-binding pocket of numerous kinases[1][2]. This application note details the structural rationale, synthetic derivatization protocols, and self-validating biological workflows required to evaluate this scaffold in drug discovery campaigns.

Structural Rationale & Scaffold Design

The architecture of 4-chloro-2-cyclopropyl-6-(pyridin-2-yl)pyrimidine is engineered to balance chemical reactivity with optimal pharmacophore presentation:

-

The Pyrimidine Core (Hinge Binder): The pyrimidine ring acts as a bioisostere of adenine. Once functionalized at the 4-position with an amine, the resulting 2,4-diaminopyrimidine or 4-aminopyrimidine motif forms critical bidentate hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region[3].

-

4-Chloro Substitution (The Reactive Handle): The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing pyridin-2-yl group, significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This makes the C4-chloride highly susceptible to Nucleophilic Aromatic Substitution ( SNAr ) or palladium-catalyzed Buchwald-Hartwig cross-coupling, enabling rapid library synthesis.

-

2-Cyclopropyl Group (Hydrophobic Shield): Positioned to project into the solvent-exposed region or a shallow hydrophobic pocket, the cyclopropyl ring provides a rigid, metabolically stable alternative to linear alkyl chains, protecting the core from aldehyde oxidase (AO)-mediated metabolism[2].

-